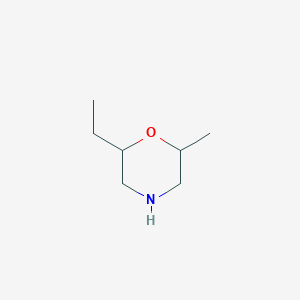

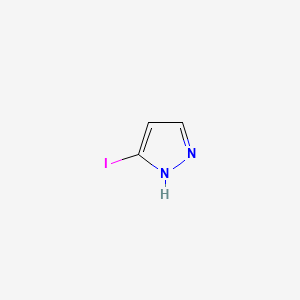

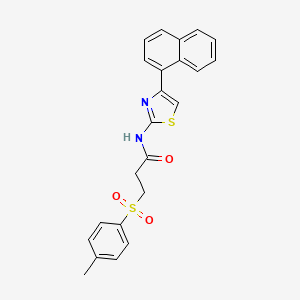

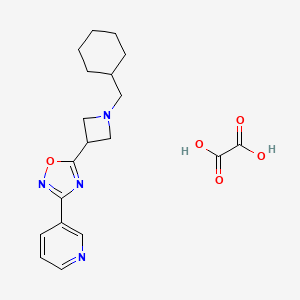

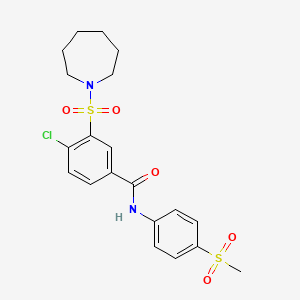

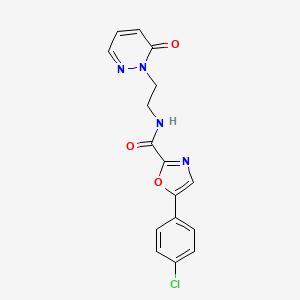

![molecular formula C10H7ClN2O3S B2411288 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 1266374-59-7](/img/structure/B2411288.png)

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the amino group, and the attachment of the benzoic acid moiety. A similar compound, 2-chloro-5-iodobenzoic acid, is synthesized through iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a thiazolidine ring, and a 2-amino-5-chloro group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, while the amino group could participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility in water and organic solvents, its melting and boiling points, and its reactivity would all be influenced by the nature and arrangement of its functional groups .Applications De Recherche Scientifique

Molecular Structure Analysis : The study by Kosma, Selzer, and Mereiter (2012) explored the molecular structure of a closely related compound, focusing on the planarity of the thiazolidine moiety and the arrangement of benzoic acid molecules in crystal layers. This structural analysis is crucial for understanding the compound's potential applications in various fields, including medicinal chemistry Kosma, P., Selzer, E., & Mereiter, K. (2012).

Synthesis and Biological Activity : Patel and Patel (2010) reported on the synthesis of thiazolidine derivatives, including their antibacterial and antifungal activities. These findings highlight the potential of thiazolidine-based compounds in developing new antimicrobial agents Patel, H. S., & Patel, S. J. (2010).

Antibacterial Activity of Derivatives : A study by Dabholkar and Tripathi (2011) synthesized derivatives of thiazolidin-4-one and evaluated their antibacterial activity against various bacterial strains. This research contributes to the understanding of the compound's potential in treating bacterial infections Dabholkar, V., & Tripathi, D. R. (2011).

Antimicrobial Activity of Quinazolinones : Patel, Patel, and Patel (2010) synthesized quinazolinone derivatives incorporating thiazolidinone and evaluated their antimicrobial activities. This study provides insight into the therapeutic potential of these compounds Patel, N., Patel, J., & Patel, V. (2010).

Hypoglycemic Activity and AMPK Activation : Meltzer-Mats et al. (2013) studied a structurally related compound for its hypoglycemic activity and AMPK activation. This research is significant for developing new antidiabetic therapies Meltzer-Mats, E. et al. (2013).

Anticancer Activity of Indapamide Derivatives : Yılmaz et al. (2015) synthesized indapamide derivatives and evaluated their proapoptotic activity against cancer cell lines, demonstrating the compound's potential in cancer treatment Yılmaz, Ö. et al. (2015).

Antimicrobial Screening of Nicotinic Acid Derivatives : Patel and Shaikh (2010) prepared and screened nicotinic acid derivatives for antimicrobial activity, highlighting the compound's utility in combating microbial infections Patel, N., & Shaikh, F. M. (2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-7-2-1-5(3-6(7)9(15)16)12-10-13-8(14)4-17-10/h1-3H,4H2,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBFYKOSSAUYLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC(=C(C=C2)Cl)C(=O)O)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)

![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)

![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)